molecular formula C12H17NO4 B8166890 Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate

Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate

Cat. No.: B8166890
M. Wt: 239.27 g/mol
InChI Key: GKROORBIQLZVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group, a methoxyethoxy group, and a methyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate typically involves multiple steps. One common synthetic route starts with the nitration of a suitable benzoate precursor, followed by reduction to introduce the amino group. The methoxyethoxy group can be introduced via etherification reactions. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The methoxyethoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted benzoates depending on the reagents and conditions used.

Scientific Research Applications

Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, making it more effective in its intended use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-(2-methoxyethoxy)-2-methylbenzoate
  • Methyl 5-amino-4-(2-ethoxyethoxy)-2-methylbenzoate
  • Methyl 5-amino-4-(2-methoxyethoxy)-3-methylbenzoate

Uniqueness

Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. The presence of both an amino group and a methoxyethoxy group provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-8-6-11(17-5-4-15-2)10(13)7-9(8)12(14)16-3/h6-7H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKROORBIQLZVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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